1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-
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Overview
Description
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom. This compound has the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol Spiro compounds like 6-bromo-1,4-dioxaspiro[4
Preparation Methods
The synthesis of 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of a cyclic ketone with a diol. One common method is the condensation of cyclohexanone with a diol, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction can be employed to remove the bromine atom or to reduce other functional groups within the molecule. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield a hydroxylated spiro compound .
Scientific Research Applications
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects depends on its interaction with molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target .
Comparison with Similar Compounds
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene can be compared with other spiro compounds such as:
1,4-Dioxaspiro[4.5]decane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1,4-dioxaspiro[4.5]decane: Similar structure but differs in the position of the double bond, affecting its chemical properties and reactivity.
The uniqueness of 6-bromo-1,4-dioxaspiro[4
Properties
CAS No. |
70156-98-8 |
---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h3H,1-2,4-6H2 |
InChI Key |
QLTHAAHXQAPEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C2(C1)OCCO2)Br |
Origin of Product |
United States |
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